molecular formula C7H13BF3KO2 B1421058 Potassium 4-(tetrahydropyranylmethoxy)methyltrifluoroborate CAS No. 1350320-55-6

Potassium 4-(tetrahydropyranylmethoxy)methyltrifluoroborate

Cat. No.: B1421058
CAS No.: 1350320-55-6
M. Wt: 236.08 g/mol
InChI Key: GLJMMNUKHZHJQW-UHFFFAOYSA-N
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Description

Potassium 4-(tetrahydropyranylmethoxy)methyltrifluoroborate is a chemical compound with the molecular formula C7H12BF3KO2. It is a solid with a yellow color and is known for its unique chemical properties

Scientific Research Applications

Potassium 4-(tetrahydropyranylmethoxy)methyltrifluoroborate has found applications in several scientific research areas:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

  • Biology: The compound has been explored for its potential use in biological assays and as a tool in molecular biology research.

  • Medicine: Its derivatives are being studied for their therapeutic potential in treating various diseases.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 4-(tetrahydropyranylmethoxy)methyltrifluoroborate typically involves the reaction of tetrahydropyran with a suitable trifluoroboronic acid derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The choice of solvent and temperature can significantly affect the yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring and control of reaction parameters to ensure consistent quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Potassium 4-(tetrahydropyranylmethoxy)methyltrifluoroborate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Mechanism of Action

The mechanism by which Potassium 4-(tetrahydropyranylmethoxy)methyltrifluoroborate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst in chemical reactions, facilitating the formation of desired products. Its unique structure allows it to bind to certain enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

  • Potassium trifluoroborate

  • Sodium trifluoroborate

  • Lithium trifluoroborate

Uniqueness: Potassium 4-(tetrahydropyranylmethoxy)methyltrifluoroborate stands out due to its specific functional groups and the presence of the tetrahydropyranylmethoxy moiety, which imparts unique chemical and biological properties compared to other trifluoroborate compounds.

Properties

IUPAC Name

potassium;trifluoro(oxan-4-ylmethoxymethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BF3O2.K/c9-8(10,11)6-13-5-7-1-3-12-4-2-7;/h7H,1-6H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJMMNUKHZHJQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](COCC1CCOCC1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BF3KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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